![molecular formula C14H12F2N4O B6579815 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-31-6](/img/structure/B6579815.png)
7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
“7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a type of nitrogen-containing heterocycle . It’s part of the family of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are key structural fragments of antiviral agents and have shown antibacterial activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives involves a variety of synthetic routes . A common method starts from 2,3-dichloropyrazine and involves cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro[1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation . Another approach involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines involves a set of heterocycles obtained through various synthetic routes . The structure–activity relationship of these derivatives has been preliminarily analyzed .
Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of [1,2,4]triazolo[4,3-a]pyrazines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Scientific Research Applications
Antitubercular Agents
The compound’s structure suggests potential antitubercular activity. Tuberculosis remains a global health challenge, and novel agents are urgently needed.
For more in-depth information, you can explore the following references:
- Aggarwal et al., Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold
- Recent pharmacological insights about imidazole hybrids
- Syntheses and Applications of 1,2,3-triazolo-thiadiazines
- Derivatives of [1,2,4]triazolo [4,3-a]pyrazin-8(7H)-one
- Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazin-8(7H)-one Derivatives
Mechanism of Action
Future Directions
The [1,2,4]triazolo[4,3-a]pyrazines, including “7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one”, have potential for further exploration due to their antibacterial and antiviral properties . They could be used as a platform for further derivatization to discover novel receptor agonists and antagonists .
properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c1-2-3-12-17-18-13-14(21)19(6-7-20(12)13)9-4-5-10(15)11(16)8-9/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFXXAJYNTHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
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